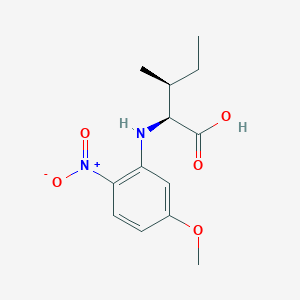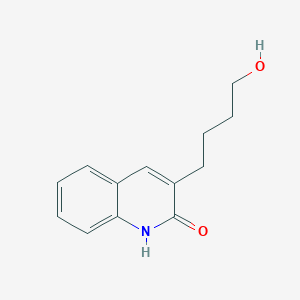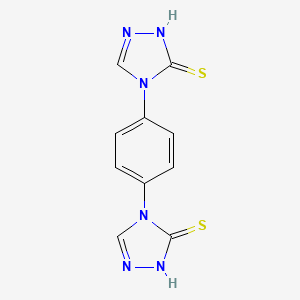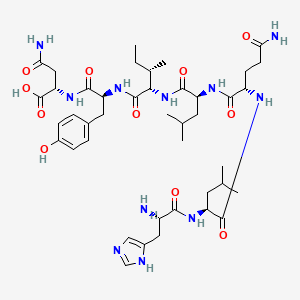![molecular formula C12H6BrF6NO2S2 B12589492 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- CAS No. 646039-71-6](/img/structure/B12589492.png)
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- is a complex organic compound known for its unique chemical structure and properties This compound features a thiophene ring, a sulfonamide group, and a bromine atom, along with a phenyl ring substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- typically involves multiple steps, including the formation of the thiophene ring, sulfonamide group, and the introduction of the bromine atom and trifluoromethyl groups. Common synthetic routes may include:
Formation of Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Sulfonamide Group: Sulfonamide groups are often introduced via sulfonylation reactions using sulfonyl chlorides and amines.
Bromination: The bromine atom can be introduced through electrophilic bromination reactions using bromine or bromine-containing reagents.
Trifluoromethylation: Trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols, along with appropriate solvents and catalysts, are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of trifluoromethyl groups can enhance its binding affinity and specificity, while the bromine atom may participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-Thiophenesulfonamide, N-[3,5-dimethylphenyl]-5-bromo-: Contains methyl groups instead of trifluoromethyl groups, which can influence its chemical and biological properties.
Uniqueness
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- is unique due to the combination of its structural features, including the thiophene ring, sulfonamide group, bromine atom, and trifluoromethyl groups
Properties
CAS No. |
646039-71-6 |
|---|---|
Molecular Formula |
C12H6BrF6NO2S2 |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H6BrF6NO2S2/c13-9-1-2-10(23-9)24(21,22)20-8-4-6(11(14,15)16)3-7(5-8)12(17,18)19/h1-5,20H |
InChI Key |
DMCHOEYLGXLGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)


![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)


![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)


![N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12589475.png)

